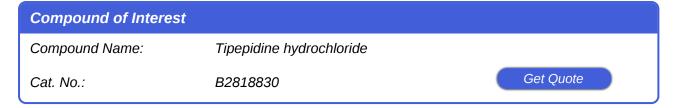


Physicochemical Properties of Tipepidine Hydrochloride: A Formulation Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Tipepidine hydrochloride**, a non-narcotic antitussive agent with emerging potential in neuropsychiatric disorders.[1] Understanding these properties is critical for the rational design and development of effective and stable pharmaceutical formulations. This document outlines key parameters, presents available data in a structured format, details relevant experimental methodologies, and visualizes associated pathways and workflows.

Core Physicochemical Data

The formulation of a successful drug product is intrinsically linked to the physicochemical characteristics of the active pharmaceutical ingredient (API). The following tables summarize the available quantitative data for Tipepidine and its hydrochloride salt. It is important to note that while experimental data is provided where available, some parameters are based on computational predictions and should be confirmed experimentally for specific formulation development.



Property	Value	Source Type
Molecular Formula	C15H18CINS2	-
Molecular Weight	311.89 g/mol	-
Appearance	White to pale yellow crystalline powder	Experimental
Melting Point	Not experimentally determined for HCl salt.	-
Tipepidine (free base): 64-65°C	Experimental	
Tipepidine Hibenzate: 189- 193°C	Experimental[2][3]	_
Tipepidine Citrate: 138-139°C	Experimental	

Table 1: General Properties of **Tipepidine Hydrochloride** and Related Forms.

Property	Value	Conditions	Source Type
Water	50 mg/mL (160.31 mM)	Sonication recommended	Experimental[4]
DMSO	41.67 mg/mL (133.60 mM)	Sonication recommended	Experimental[4]

Table 2: Solubility of **Tipepidine Hydrochloride**.

Property	Value	Method	Source Type
pKa (strongest basic)	7.84	ChemAxon Prediction	Predicted
logP	4.08	ALOGPS Prediction	Predicted
logP	4.0	ChemAxon Prediction	Predicted



Table 3: Ionization and Partition Coefficients of Tipepidine.

Property	Value	Remarks	Source Type
Crystal Structure	No experimental data found for the hydrochloride salt in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.	-	-

Table 4: Crystallographic Data of **Tipepidine Hydrochloride**.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of **Tipepidine hydrochloride**.

Solubility Determination (Shake-Flask Method)

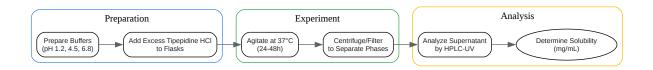
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

- Preparation of Media: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, and 6.8).
- Sample Preparation: Add an excess amount of Tipepidine hydrochloride to a stoppered flask containing a known volume of the respective buffer.
- Equilibration: Agitate the flasks at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.
- Quantification: Analyze the concentration of Tipepidine hydrochloride in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: Perform the experiment in triplicate for each pH condition.



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Experimental Workflow for Solubility Determination.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a crystalline solid.

Protocol:

- Sample Preparation: Ensure the Tipepidine hydrochloride sample is finely powdered and completely dry.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2°C per minute) for a precise measurement.

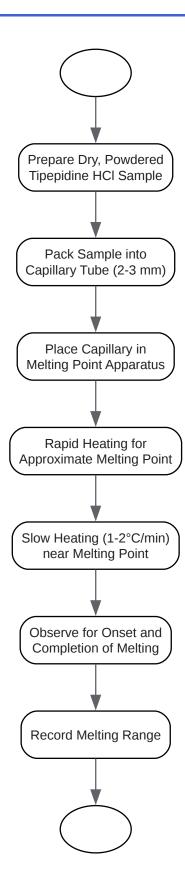




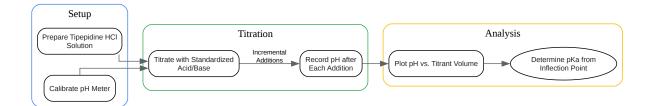


- Observation: Observe the sample through the magnifying lens of the apparatus.
- Melting Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting).
 This range is reported as the melting point.
- Replicates: Conduct at least three independent measurements.

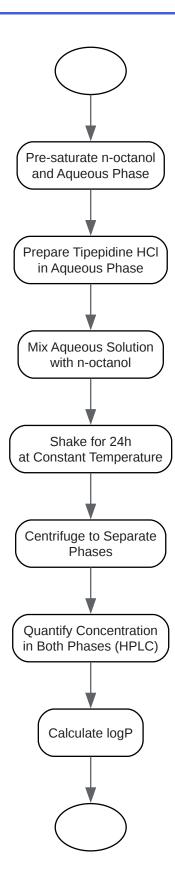




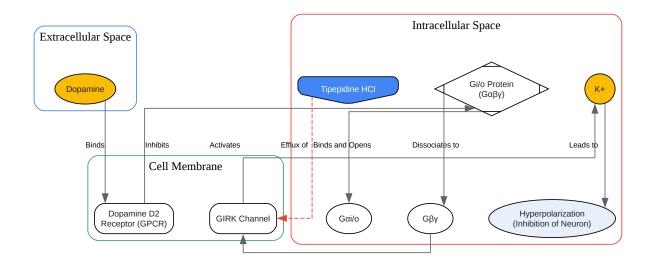












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